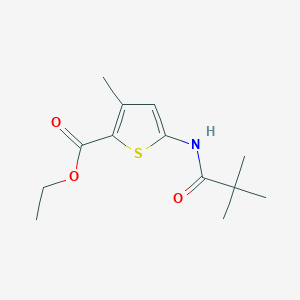

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate

描述

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a pivalamide group attached to the thiophene ring

属性

IUPAC Name |

ethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-6-17-11(15)10-8(2)7-9(18-10)14-12(16)13(3,4)5/h7H,6H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKDSNXRFHPZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Amidation: The pivalamide group is introduced through an amidation reaction using pivaloyl chloride and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Ethyl 3-methyl-5-pivalamidothiophene-2-carbinol.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the development of organic semiconductors and materials with specific electronic properties.

作用机制

The mechanism of action of ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pivalamide group can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate interactions with biological targets through π-π stacking and hydrogen bonding.

相似化合物的比较

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 3-methylthiophene-2-carboxylate: Lacks the pivalamide group, which may result in different biological activity and stability.

3-Methyl-5-pivalamidothiophene-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

Ethyl 3-methyl-2-thiophenecarboxylate: Lacks the pivalamide group and has different substitution patterns on the thiophene ring.

The presence of the pivalamide group in this compound makes it unique, potentially enhancing its stability and bioavailability compared to similar compounds.

生物活性

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate (EMPTC) is a synthetic compound belonging to the thiophene family, characterized by its unique structure that includes a thiophene ring, an ethyl ester group, a methyl group, and a pivalamide substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of EMPTC is , with a molecular weight of 273.36 g/mol. The presence of the pivalamide group at the 5-position of the thiophene ring is significant as it may enhance the compound's stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.36 g/mol |

| CAS Number | 477567-29-6 |

Synthesis

The synthesis of EMPTC typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Using the Gewald reaction, which involves condensing a ketone, an α-cyanoester, and elemental sulfur.

- Introduction of the Methyl Group : Achieved via alkylation with methyl iodide.

- Esterification : The carboxylic acid group is esterified using ethanol and sulfuric acid.

- Amidation : The pivalamide group is introduced using pivaloyl chloride and an amine.

Antimicrobial Properties

Preliminary studies indicate that EMPTC exhibits significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study: Antimicrobial Efficacy

- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

- Minimum Inhibitory Concentration (MIC) : EMPTC demonstrated an MIC of 125 µg/mL against S. aureus and 250 µg/mL against E. coli.

Anticancer Properties

Research has also explored the anticancer potential of EMPTC. It has been investigated for its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

- Cell Lines Tested : HeLa and HepG2.

- IC50 Values :

- HeLa: 62 µg/mL

- HepG2: 75 µg/mL

These findings indicate that EMPTC could serve as a lead compound in developing new anticancer agents.

The mechanism by which EMPTC exerts its biological effects likely involves interaction with specific enzymes or receptors in microbial cells or cancer cells. The thiophene ring may facilitate π-π stacking interactions with biological targets, while the pivalamide group could enhance binding affinity due to increased lipophilicity.

Comparison with Similar Compounds

EMPTC can be compared with other thiophene derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-methylthiophene-2-carboxylate | Thiophene ring with carboxylic acid | Lacks pivalamide substituent |

| Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate | Nitro group instead of pivalamide | Exhibits different electronic properties |

| Ethyl 3-methyl-5-(methylimino)thiophene-2-carboxylate | Contains a methylimino group | Potentially different reactivity due to imine formation |

Research Applications

The diverse applications of EMPTC in scientific research include:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Organic Synthesis : Utilized in developing organic semiconductors and materials with specific electronic properties.

常见问题

Q. What are the critical parameters for optimizing the synthesis of Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Temperature : Elevated temperatures (80–120°C) are often used for cyclization or amidation steps, but must avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for coupling reactions, while dichloromethane is suitable for acid-sensitive intermediates .

- Catalysts : Amide bond formation may require coupling agents like HATU or DCC, with monitoring via TLC to track reaction progress .

- Purification : Column chromatography or recrystallization ensures high purity, with yields typically reported between 60–85% depending on stepwise efficiency .

Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and pivalamido group integration. H-H COSY and HSQC resolve overlapping signals in complex substituents .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects side products (e.g., incomplete esterification) .

- IR Spectroscopy : Confirms carbonyl stretches (ester: ~1720 cm, amide: ~1650 cm) and absence of residual reactants .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles and confirm stereochemistry .

- Refinement : SHELXL refines structural models, addressing disorders (e.g., pivalamido group rotamers) via iterative least-squares minimization. Anisotropic displacement parameters improve accuracy .

- Validation : Check for R-factor discrepancies (<5%), ADPs, and hydrogen bonding patterns using PLATON or CCDC tools .

Q. How to resolve contradictions between NMR and X-ray crystallography data?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., pivalamido rotation), while X-ray captures a static crystal lattice. Compare NMR H coupling constants with X-ray torsion angles to identify dynamic groups .

- Solvent Artifacts : Crystallization solvents can induce conformational changes; replicate NMR conditions (solvent, temperature) to align with X-ray data .

- Complementary Techniques : Use DFT calculations (e.g., Gaussian) to model gas-phase vs. crystal-phase conformers and reconcile spectroscopic vs. crystallographic results .

Q. What strategies elucidate the biological activity mechanisms of this compound?

- Methodological Answer :

- Target Identification : Perform molecular docking (AutoDock Vina) against enzymes (e.g., kinases) using the pivalamido group as a hydrogen-bond donor/acceptor .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., methyl vs. ethyl esters) and assay inhibitory activity (IC) to correlate substituent effects with potency .

- Metabolic Stability : Use liver microsome assays to evaluate ester hydrolysis rates, guided by LC-MS quantification of degradation products .

Q. How to analyze hydrogen-bonding networks and their impact on crystallographic packing?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C=O···H–N) using Etter’s notation (e.g., for dimeric motifs) to identify supramolecular synthons .

- Thermal Analysis : Correlate DSC/TGA data with packing density; strong H-bonding networks often increase melting points and reduce solubility .

- Computational Modeling : Use Mercury (CCDC) to visualize π-π stacking or van der Waals interactions contributing to crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。